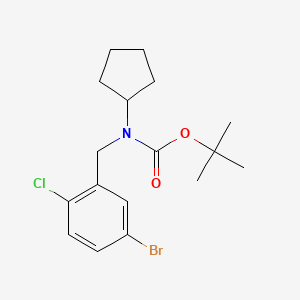
4-Methyl-4-phenylbenzophenone
Vue d'ensemble
Description
4-Methyl-4-phenylbenzophenone is a useful research compound. Its molecular formula is C20H18O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Sensors : A study by Ye et al. (2014) developed a fluorogenic chemosensor using a derivative of benzophenone, showing high selectivity and sensitivity towards Al3+ ions. This sensor has potential applications in bio-imaging and detecting Al3+ in living cells (Ye et al., 2014).
Pharmaceutical Applications : Ottosen et al. (2003) synthesized a series of 4-aminobenzophenones, which are p38 MAP kinase inhibitors with significant anti-inflammatory activity. These compounds were effective in murine models of dermatitis after topical application (Ottosen et al., 2003).
Photophysical Studies : Prater et al. (1998) conducted ultrafast studies on 4-phenylbenzophenone (PBP), revealing a structural change in the excited state that enhances internal conversion and reduces intersystem crossing time compared to benzophenone (Prater et al., 1998).
Proton Exchange Membranes : Ghassemi et al. (2004) reported on sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) copolymers. These materials provide flexible, transparent films suitable for proton exchange membranes, potentially useful in water absorption and proton conductivity applications (Ghassemi et al., 2004).
Environmental Applications : Sunderland and Watts (1984) studied the degradation of various esters of 4-hydroxybenzoate in aqueous solutions, finding implications for environmental stability and heat sterilization (Sunderland & Watts, 1984).
Crystallography : Gupta et al. (2012) conducted a crystal structure study on compounds structurally similar to 4-methylbenzophenone, enhancing our understanding of their molecular interactions (Gupta et al., 2012).
Hydrodesulfurization Research : Houalla et al. (1980) found that methyl substituents in compounds like 4-methylbenzophenone significantly affect the reactivity in hydrodesulfurization reactions, which is vital for petroleum refining (Houalla et al., 1980).
Propriétés
IUPAC Name |
(4-methyl-4-phenylcyclohexa-1,5-dien-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-20(18-10-6-3-7-11-18)14-12-17(13-15-20)19(21)16-8-4-2-5-9-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAHGRZTAUNXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Acetyl-10b-(1,1-dimethyl-2-propenyl)-3-isobutyl-6,10b,11,11a-tetrahydro-2H-pyrazino[2',1':5,1]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione](/img/structure/B8176920.png)
![2,3,12,15,16-Pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B8176930.png)